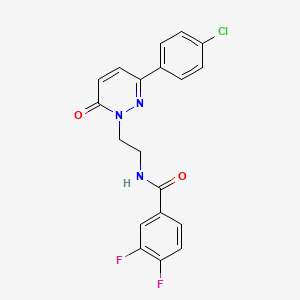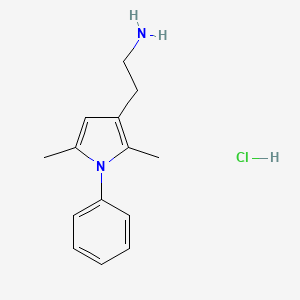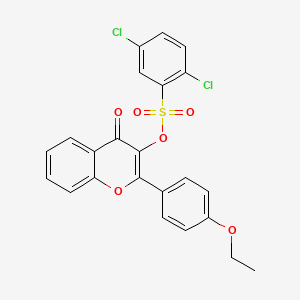![molecular formula C17H14N2O3S B2560841 Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 476326-33-7](/img/structure/B2560841.png)
Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. This structure is often found in various pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the carbamoyl and benzoate groups. Benzothiazoles can be synthesized through various methods, including condensation of 2-aminothiophenols with carboxylic acids .Aplicaciones Científicas De Investigación
Crystal Engineering
The study of Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate, highlights its unique crystallization behavior. Under high pressure, it transforms from a structure with eight molecules in the asymmetric unit to a more compact Z′ = 2 structure. This transformation demonstrates the role of pressure in crystal engineering and the stabilization of unfavorable conformations through efficient packing at high pressures Johnstone et al., 2010.
Electropolymerization and Impedimetric Study
Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) has been synthesized and characterized, showcasing its potential in electropolymerization on a glassy carbon electrode. This process demonstrates its capacity for supercapacitor and biosensor applications, indicating a wide range of scientific research applications beyond mere chemical interest Ates et al., 2015.
Conformational Preference Analysis
The conformational properties of O-methyl (4-fluorobenzoyl)carbamothioate and its structural counterparts have been analyzed to understand the influence of intramolecular 1,5-chalcogen bonds. This research provides insights into the conformational preferences and stability of carbamothioate species, contributing to the broader understanding of molecular interactions and design Channar et al., 2020.
Degradation Pathways in Microbial Systems
Research on the degradation pathways of aromatic acids by Pseudomonas putida shows how benzoate and related compounds regulate gene expression for the degradation of these compounds. This study provides a framework for understanding microbial degradation pathways and their potential applications in bioremediation and microbial metabolism studies Cowles et al., 2000.
Antitumor and Antifilarial Activity
Compounds with structural similarities to this compound, specifically methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have demonstrated significant antitumor and antifilarial activities. This highlights the potential medicinal applications of related compounds in developing new therapeutic agents Ram et al., 1992.
Propiedades
IUPAC Name |
methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-8-13-14(9-10)23-17(18-13)19-15(20)11-4-6-12(7-5-11)16(21)22-2/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQHQHAVZUAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)



![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)
![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)

![3-(2,5-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2560774.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2560775.png)

